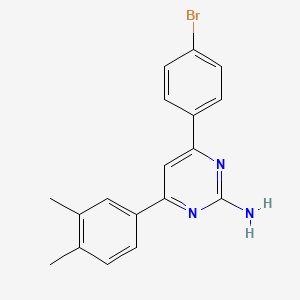

4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Description

4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a brominated phenyl ring at position 4 and a 3,4-dimethylphenyl substituent at position 6 of the pyrimidine core. The compound’s structure combines electron-withdrawing (bromine) and electron-donating (methyl) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-(4-bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3/c1-11-3-4-14(9-12(11)2)17-10-16(21-18(20)22-17)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWMTGWTQCJMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 3,4-dimethylbenzaldehyde.

Formation of Intermediate: The initial step involves the condensation of 4-bromoaniline with 3,4-dimethylbenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.

Final Product: The final step involves the reduction of the imine group to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding pyrimidine N-oxide.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Variations in Pyrimidin-2-amine Derivatives

| Compound Name | Position 4 Substituent | Position 6 Substituent | Key Features | Reference |

|---|---|---|---|---|

| 4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | 4-Bromophenyl | 3,4-Dimethylphenyl | Lipophilic, moderate steric bulk | [2, 19] |

| 4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine | 4-Bromophenyl | Naphthyl | High aromaticity, increased hydrophobicity | [2] |

| 4-(4-Bromophenyl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine | 4-Bromophenyl | 2-Chloroquinoline | Heterocyclic, potential intercalation | [5] |

| 4-(4-Morpholinophenyl)-6-(4-bromophenyl)pyrimidin-2-amine | 4-Morpholinophenyl | 4-Bromophenyl | Electron-rich morpholine, improved solubility | [3, 7] |

| 4-(4-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 4-Bromophenyl | Pyridin-3-yl | Basic nitrogen, hydrogen-bonding capability | [6] |

Key Observations :

- Electronic Effects: Bromine at position 4 provides electron-withdrawing character, stabilizing the pyrimidine ring. Morpholine (electron-donating) and quinoline (π-deficient) substituents alter electronic density, affecting binding to biological targets .

- Steric Bulk: Naphthyl and quinoline groups introduce steric hindrance, which may limit interactions with narrow enzyme active sites compared to smaller substituents like methylphenyl .

Key Observations :

- Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) and FeCl₃ are efficient catalysts for pyrimidine synthesis, offering shorter reaction times and higher yields compared to traditional acid catalysis .

- The target compound’s synthesis likely follows similar cyclization pathways, with substituents dictating reaction optimization (e.g., solvent polarity, temperature) .

Antimicrobial Activity

Table 3: Antimicrobial Efficacy of Selected Derivatives

| Compound | Target Pathogen | Activity Level | Mechanism Insights | Reference |

|---|---|---|---|---|

| This compound | Not explicitly reported | N/A | Likely membrane disruption | [19] |

| 4-(4-Morpholinophenyl)-6-(4-bromophenyl)pyrimidin-2-amine | Vibrio cholerae | Excellent | Inhibition of cell wall synthesis | [3] |

| 4-(4-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | Trypanosoma spp. | Moderate | DNA/protein interaction | [6] |

| 6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-dihydropyridine | S. aureus | High | Enzyme inhibition | [2] |

Key Observations :

- Morpholine-containing derivatives exhibit superior antibacterial activity due to enhanced solubility and target affinity .

- The target compound’s 3,4-dimethylphenyl group may favor interactions with hydrophobic regions of bacterial membranes or enzymes, though specific data are lacking .

Physicochemical Properties

Table 4: Spectral and Physical Data

| Compound | IR (NH stretch, cm⁻¹) | $ ^1H $ NMR (δ, ppm) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Target compound | ~3326–3398 | 7.29–7.87 (m, aromatic H), 5.29 (s, NH₂) | Not reported | [7, 19] |

| 4-(4-Morpholinophenyl)-6-(4-bromophenyl)pyrimidin-2-amine | 3398, 3219 | 3.36–3.39 (t, morpholine CH₂), 7.29–7.87 (m) | 160–165 | [7] |

| 4-(4-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 3326, 3186 | 8.03–8.50 (m, pyridine H) | 162–165 | [6] |

Biological Activity

4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound belonging to the pyrimidine family. Its unique structure, featuring a bromophenyl group at the 4-position and a 3,4-dimethylphenyl group at the 6-position, contributes to its distinct chemical properties and potential biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

- Molecular Formula : C18H16BrN3

- Molecular Weight : Approximately 354.24 g/mol

- Structural Features :

- Pyrimidine ring

- Substituents: Bromophenyl and 3,4-dimethylphenyl groups

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. The interaction with molecular targets such as kinases and receptors is pivotal in its anticancer efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors:

- Enzyme Inhibition : It may bind to the active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound can modulate signaling pathways by interacting with various receptors, influencing cellular responses.

Case Studies

-

Antimicrobial Assays :

- A study evaluated the compound against a panel of bacterial strains, revealing an IC50 value indicating effective inhibition at low concentrations.

- Results showed a significant reduction in bacterial viability compared to control groups.

-

Anticancer Studies :

- In vitro assays on cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates.

- Molecular docking studies suggested strong binding affinity to target proteins involved in cancer progression.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structural Differences | Biological Implications |

|---|---|---|

| 4-(3-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | Chlorine instead of bromine | May exhibit different reactivity and biological activity |

| 4-(3-Fluorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | Fluorine instead of bromine | Potentially altered pharmacological properties |

| 4-(3-Methylphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | Methyl group instead of bromine | Influences chemical behavior and interactions |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-(4-bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting a substituted acetophenone (e.g., 4-bromoacetophenone) with a 3,4-dimethylbenzaldehyde derivative in the presence of a base (e.g., guanidine nitrate) under reflux conditions . Solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) critically impact yield. For example, using ethanol as a solvent at 100°C for 12 hours achieved a 79% yield in a structurally similar pyrimidin-2-amine derivative . Catalysts like ammonium acetate can accelerate cyclization, while inert atmospheres (N₂) minimize oxidation byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers confirm its structure?

- Methodological Answer :

- IR Spectroscopy : NH₂ stretching vibrations appear at ~3400–3200 cm⁻¹, while C=N and C-Br bonds are observed at ~1637 cm⁻¹ and ~687 cm⁻¹, respectively .

- ¹H NMR : Aromatic protons from bromophenyl and dimethylphenyl groups resonate between δ 7.2–8.3 ppm. The NH₂ group appears as a singlet (~δ 5.29 ppm) .

- ¹³C NMR : Pyrimidine ring carbons (C-2, C-4, C-6) are identified at δ 163–165 ppm, while bromophenyl carbons appear at δ 127–140 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+1]⁺ peaks (e.g., m/z 438.0 for a brominated analog) .

Q. How is the compound screened for preliminary biological activity, and what assays are recommended?

- Methodological Answer : Initial screening involves:

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 µM .

- Solubility Testing : Use DMSO/PBS mixtures to determine physiologically relevant concentrations.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound, particularly regarding substituent effects on bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the bromophenyl group with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups to assess changes in antimicrobial potency .

- Positional Isomerism : Compare 3,4-dimethylphenyl vs. 2,4-dimethylphenyl analogs to evaluate steric effects on target binding .

- Quantitative SAR (QSAR) : Use software like MOE or Schrödinger to correlate logP, polar surface area, and H-bond donors with activity data .

Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Glide can model interactions with enzymes (e.g., DHFR or kinases) using crystal structures from the PDB .

- Quantum Chemical Calculations : Gaussian-based DFT (B3LYP/6-31G*) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- MD Simulations : GROMACS or NAMD simulate binding stability over 50–100 ns trajectories .

Q. How can contradictory elemental analysis or spectral data be resolved during synthesis?

- Methodological Answer :

- Purity Checks : Recrystallize using ethanol/water mixtures and verify via HPLC (C18 column, acetonitrile/water gradient) .

- Isotope Patterns : High-resolution MS (HRMS) distinguishes between molecular ions and impurities .

- X-ray Crystallography : Resolve ambiguous NMR signals by growing single crystals (e.g., via slow evaporation in chloroform/hexane) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining environmental safety?

- Methodological Answer :

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .

- Catalytic Recycling : Immobilize catalysts (e.g., silica-supported guanidine) to minimize waste .

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.